2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]ethyl propanoate
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Overview
Description
2-[4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZINO]ETHYL PROPIONATE is a complex organic compound with a unique structure that includes a purine ring system and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZINO]ETHYL PROPIONATE typically involves multiple stepsThe final step involves the esterification of the compound with propionic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification techniques are crucial to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZINO]ETHYL PROPIONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-[4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZINO]ETHYL PROPIONATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZINO]ETHYL PROPIONATE involves its interaction with specific molecular targets. The purine ring system can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The piperazine moiety may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-sulfonamide
- 2-[(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]butyl acetate
- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid)
Uniqueness
2-[4-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERAZINO]ETHYL PROPIONATE is unique due to its combination of a purine ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C16H24N6O4 |
---|---|
Molecular Weight |
364.40 g/mol |
IUPAC Name |
2-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperazin-1-yl]ethyl propanoate |
InChI |
InChI=1S/C16H24N6O4/c1-4-11(23)26-10-9-21-5-7-22(8-6-21)15-17-12-13(18-15)19(2)16(25)20(3)14(12)24/h4-10H2,1-3H3,(H,17,18) |
InChI Key |
CSCSQNKKANWKGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCN1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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